2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide
CAS No.:
Cat. No.: VC16368952
Molecular Formula: C19H13N3O3S2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3O3S2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O3S2/c1-11-14(7-9-25-11)17(23)21-22-18(24)15(27-19(22)26)10-13-5-2-4-12-6-3-8-20-16(12)13/h2-10H,1H3,(H,21,23)/b15-10- |
| Standard InChI Key | DYOKHABZWOWJQC-GDNBJRDFSA-N |
| Isomeric SMILES | CC1=C(C=CO1)C(=O)NN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
| Canonical SMILES | CC1=C(C=CO1)C(=O)NN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Introduction
2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazolidinone core, a quinoline moiety, and a furan carboxamide group. This compound has a molecular formula of C19H13N3O3S2 and a molecular weight of approximately 395.5 g/mol .
Synthesis
The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. A common method includes the condensation of quinoline derivatives with thiazolidine derivatives under acidic or basic conditions to facilitate the formation of the desired product. Purification steps such as recrystallization may be incorporated to obtain high-purity compounds suitable for biological testing.
Biological Activities and Applications
Research on compounds with similar structures suggests potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism of action may involve intercalation with DNA and inhibition of key enzymes, leading to disruption of cellular processes such as replication and transcription.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Cancer therapies |
| Antimicrobial | Antimicrobial therapies |
Research Findings and Future Directions
Studies investigating the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Further research is needed to elucidate the specific interactions and pathways involved, which could lead to the development of novel therapeutic agents.
Comparison with Related Compounds
Several compounds share structural similarities with 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide, including N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide and 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide. These compounds highlight the diversity within thiazolidinone derivatives and their potential applications in medicinal chemistry .
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide | C19H13N3O3S2 | 395.5 g/mol |
| N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | C19H12N4O2S2 | 392.5 g/mol |
| 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide | C19H13N3O3S2 | 395.5 g/mol |
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